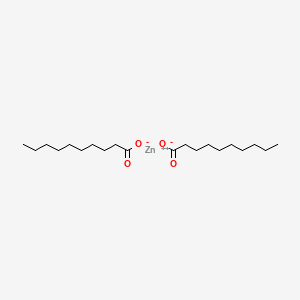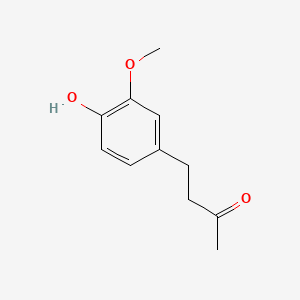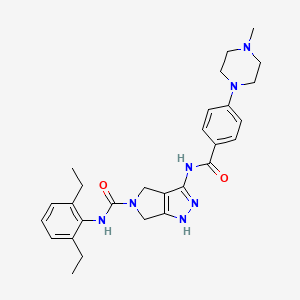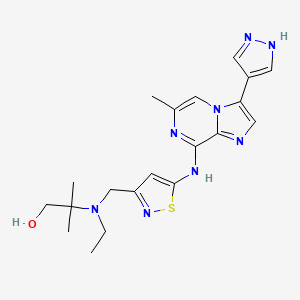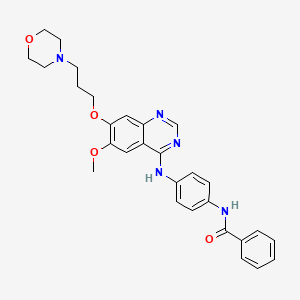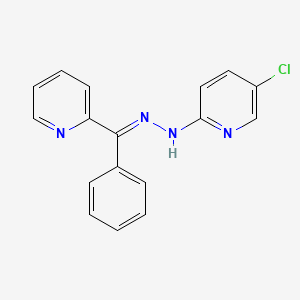
Lumacaftor
概要
説明
科学的研究の応用
Lumacaftor has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying protein folding and trafficking mechanisms.
Biology: Investigated for its role in correcting protein misfolding in various genetic disorders.
Industry: Employed in the development of new therapeutic agents targeting protein misfolding diseases.
作用機序
ルマカフトールは、欠陥のあるCFTRタンパク質を安定化し、細胞表面への適切なトラフィッキングを促進し、その機能を部分的に回復させることによって機能します。ルマカフトールの分子標的は、F508del変異したCFTRタンパク質です。 シャペロンとして働くことで、ルマカフトールはCFTRタンパク質の立体構造安定性に役立ち、誤った折り畳みと分解を防ぎます .
類似化合物:
イバカフトール: チャネルの開放確率と塩化物輸送を増加させるCFTRポテンシェーター。
テザカフトール: ルマカフトールと同様に機能する別のCFTRコレクターですが、結合部位とメカニズムが異なります。
エレカフトール: テザカフトールとイバカフトールと組み合わせて、嚢胞性線維症のより効果的な治療を提供する新しいCFTRコレクター
ルマカフトールの独自性: ルマカフトールは、CFTR遺伝子のF508del変異を特異的に標的とする能力が特徴であり、嚢胞性線維症の併用療法の重要な構成要素となっています。 タンパク質シャペロンとしての役割は、他のCFTRモジュレーターとは異なります .
Safety and Hazards
Lumacaftor has been associated with some safety concerns. It can cause damage to organs through prolonged or repeated exposure . It is also considered toxic and can cause irritation to the skin and eyes . It is recommended to handle this compound with care, using protective clothing and eye protection, and to avoid ingestion and inhalation .
生化学分析
Biochemical Properties
Lumacaftor acts as a protein chaperone, aiding the conformational stability of F508del-mutated CFTR proteins, preventing misfolding and resulting in increased processing and trafficking of mature protein to the cell surface . It interacts with the CFTR protein, a transmembrane ion channel involved in the transport of chloride and sodium ions across cell membranes of the lungs, pancreas, and other organs .
Cellular Effects
This compound has been shown to improve cystic fibrosis symptoms and underlying disease pathology by aiding the conformational stability of F508del-mutated CFTR proteins . It has been observed to have effects on various types of cells and cellular processes, influencing cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound works at the molecular level by aiding the conformational stability of the mutated CFTR protein, preventing its misfolding and resulting in increased processing and trafficking of mature protein to the cell surface .
Temporal Effects in Laboratory Settings
In a yearlong study, this compound showed stabilization in the pancreatic indices, nutritional status, structure, and function of the lungs, with a beneficial effect on bone mineral metabolism and CFTR function .
Metabolic Pathways
It is known that this compound improves the processing of F508del CFTR and its transport to the cell surface .
Transport and Distribution
This compound is extensively protein-bound in the plasma (99%), and binds primarily to albumin . It is known to improve the trafficking of the CFTR protein to the cell surface .
Subcellular Localization
This compound acts as a chaperone during protein folding and increases the number of CFTR proteins that are trafficked to the cell surface .
準備方法
合成ルートと反応条件: ルマカフトールの合成は、いくつかの段階からなり、主要な中間体の調製から始まりますこれらの中間体を結合させて完全なルマカフトール分子を形成する最後の段階が含まれます .
工業生産方法: ルマカフトールの工業生産は、通常、高収率と高純度を確保するために最適化された反応条件を使用した大規模合成を伴います。 このプロセスには、精製と品質管理のための高速液体クロマトグラフィー(HPLC)の使用が含まれます .
3. 化学反応の分析
反応の種類: ルマカフトールは、以下を含む様々な化学反応を起こします。
酸化: ルマカフトールは特定の条件下で酸化されて、酸化誘導体を形成することができます。
還元: 還元反応は、ルマカフトール分子内の官能基を修飾するために使用できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
生成される主な生成物: これらの反応から生成される主な生成物には、さらなる研究開発に使用できるルマカフトールの様々な誘導体が含まれます .
4. 科学研究への応用
ルマカフトールは、以下を含む幅広い科学研究への応用を持っています。
化学: タンパク質の折り畳みとトラフィッキングのメカニズムを研究するためのモデル化合物として使用されています。
生物学: 様々な遺伝子疾患におけるタンパク質の誤った折り畳みを修正する役割について調査されています。
化学反応の分析
Types of Reactions: Lumacaftor undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the this compound molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the modification of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound that can be used for further research and development .
類似化合物との比較
Ivacaftor: A CFTR potentiator that increases the channel’s open probability and chloride transport.
Tezacaftor: Another CFTR corrector that works similarly to Lumacaftor but with different binding sites and mechanisms.
Elexacaftor: A newer CFTR corrector that, when combined with Tezacaftor and Ivacaftor, provides a more effective treatment for cystic fibrosis
Uniqueness of this compound: this compound is unique in its ability to specifically target the F508del mutation in the CFTR gene, making it a crucial component of the combination therapy for cystic fibrosis. Its role as a protein chaperone distinguishes it from other CFTR modulators .
特性
IUPAC Name |
3-[6-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-3-methylpyridin-2-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F2N2O5/c1-13-5-8-19(27-20(13)14-3-2-4-15(11-14)21(29)30)28-22(31)23(9-10-23)16-6-7-17-18(12-16)33-24(25,26)32-17/h2-8,11-12H,9-10H2,1H3,(H,29,30)(H,27,28,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSKUSARDNFIRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)NC(=O)C2(CC2)C3=CC4=C(C=C3)OC(O4)(F)F)C5=CC(=CC=C5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F2N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30239523 | |
| Record name | Lumacaftor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30239523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Lumacaftor improves CF symptoms and underlying disease pathology by aiding the conformational stability of F508del-mutated CFTR, resulting in increased processing and trafficking of mature protein to the cell surface. More specifically, lumacaftor acts as a protein-folding chaperone, preventing misfolding of CFTR ion channels and consequent destruction during processing in the endoplasmic reticulum. | |
| Record name | Lumacaftor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09280 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
936727-05-8 | |
| Record name | Lumacaftor | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=936727-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lumacaftor [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936727058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lumacaftor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09280 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lumacaftor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30239523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(6-(1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LUMACAFTOR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EGP8L81APK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
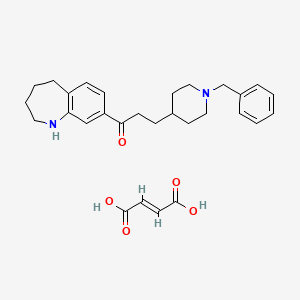
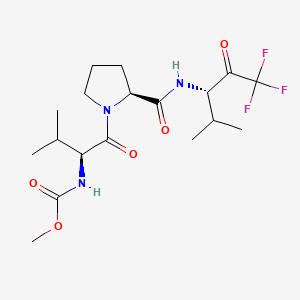
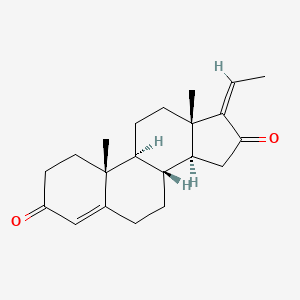
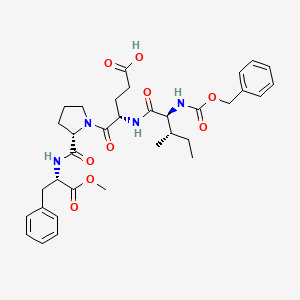
![N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide](/img/structure/B1684289.png)
